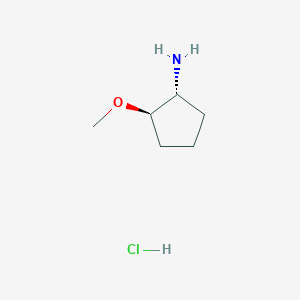

trans-2-Methoxycyclopentan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Substance P (NK1) Receptor Antagonist

CP-96,345, a compound structurally related to trans-2-Methoxycyclopentan-1-amine hydrochloride, was identified as a potent and selective nonpeptide antagonist of the substance P (NK1) receptor. It inhibits substance P-induced physiological responses and may serve as a useful tool in investigating the role of substance P in various diseases (Snider et al., 1991).

Stereochemistry and Reactivity in Organic Synthesis

Research on the reactivity of cyclopentadienones with amines, including structures related to trans-2-Methoxycyclopentan-1-amine, revealed stereoisomeric 2-anilino-2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentenones. These findings contribute to understanding stereochemical outcomes in organic synthesis and the development of new synthetic methodologies (Yamaguchi et al., 2004).

HIV Research

A study described the synthesis of enantiomerically pure carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine, starting from trans-(1R,2R)-1,2-Bis(methoxycarbonyl)-4-oxocyclopentane. These compounds were evaluated for their potential as inhibitors of human immunodeficiency virus (HIV), showcasing the application in antiviral drug development (Rosenquist et al., 1994).

Cyclopropane and Cyclopentane Derivatives in Methane Monooxygenase Studies

Investigations into the hydroxylation of hydrocarbons by methane monooxygenase used trans-2-phenylmethylcyclopropane and related compounds. This research provides insights into the enzyme's mechanism and the potential formation of radical intermediates, relevant for understanding enzymatic reactions involving cyclopentane derivatives (Liu et al., 1993).

Adrenoreceptor and 5-HT(1A) Receptor Studies

A study on WB 4101-related compounds, including those with a cyclopentanol moiety similar to trans-2-Methoxycyclopentan-1-amine, aimed to differentiate the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This research contributes to the development of drugs with selective receptor profiles, important for treating cardiovascular and psychiatric disorders (Bolognesi et al., 1999).

Orientations Futures

While specific future directions for “trans-2-Methoxycyclopentan-1-amine hydrochloride” are not available, research into similar compounds continues to be an active area of study. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a potential target for the development of new antipsychotics . Similarly, 2-phenethylamines are being studied for their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-KGZKBUQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)